molecular formula C14H20ClNO2 B12621443 N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide CAS No. 922162-75-2

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide

Cat. No.: B12621443
CAS No.: 922162-75-2
M. Wt: 269.77 g/mol
InChI Key: HIZCLVHRILIYCL-UHFFFAOYSA-N
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Description

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is a chemical compound with the molecular formula C14H20ClNO2 . This compound is known for its unique structural features, which include a chloro-substituted phenyl ring and an isopropyl ether group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-2-hydroxyacetophenone with isopropyl bromide in the presence of a base to form the isopropyl ether intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the isopropyl ether group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

922162-75-2

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

N-(4-chloro-2-propan-2-yloxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C14H20ClNO2/c1-9(2)18-12-8-10(15)6-7-11(12)16-13(17)14(3,4)5/h6-9H,1-5H3,(H,16,17)

InChI Key

HIZCLVHRILIYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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